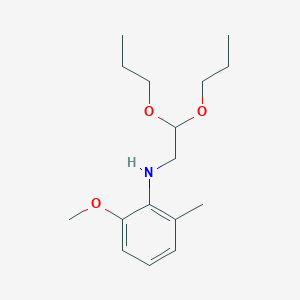![molecular formula C18H10Cl8O2 B14587108 2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 61444-05-1](/img/structure/B14587108.png)
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is a synthetic organic compound characterized by its high chlorine content and biphenyl structure
Preparation Methods
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of prop-2-en-1-yl groups. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent etherification. Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of chlorination on biphenyl structures.
Biology: Research on its biological activity and potential toxicity is ongoing, particularly in the context of environmental contamination.
Medicine: Investigations into its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with cellular components, potentially disrupting normal biological functions. Its high chlorine content may lead to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules. The molecular targets and pathways involved are still under investigation, but its structural similarity to other chlorinated biphenyls suggests potential endocrine-disrupting effects.
Comparison with Similar Compounds
Compared to other chlorinated biphenyls, 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of prop-2-en-1-yl groups, which may influence its reactivity and biological activity. Similar compounds include:
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl
- 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-diphenoquinone
- 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-diyl bis(oxyethane-2,1-diyloxy)bisethanol
These compounds share the biphenyl core and high chlorine content but differ in their functional groups and specific applications.
Properties
CAS No. |
61444-05-1 |
|---|---|
Molecular Formula |
C18H10Cl8O2 |
Molecular Weight |
541.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-prop-2-enoxy-6-(2,3,5,6-tetrachloro-4-prop-2-enoxyphenyl)benzene |
InChI |
InChI=1S/C18H10Cl8O2/c1-3-5-27-17-13(23)9(19)7(10(20)14(17)24)8-11(21)15(25)18(28-6-4-2)16(26)12(8)22/h3-4H,1-2,5-6H2 |
InChI Key |
IDUNINHDVFHQRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)OCC=C)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


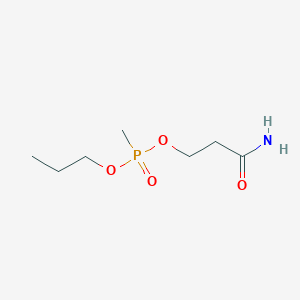
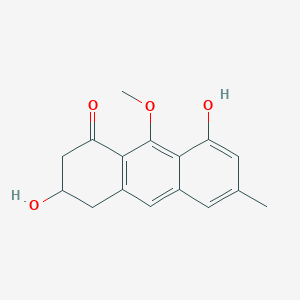
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
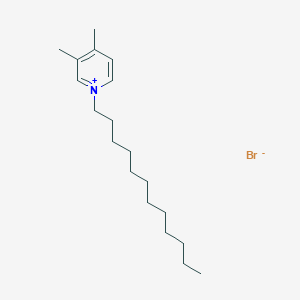


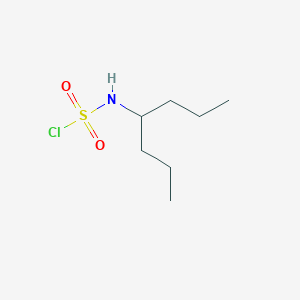
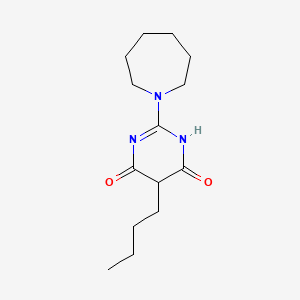
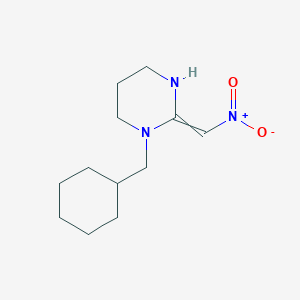
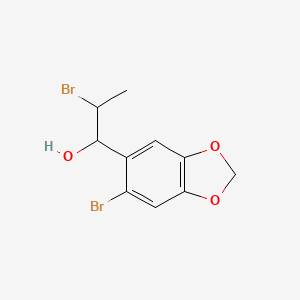
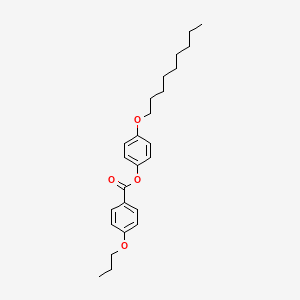
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
